

Methyl 4-methoxybutanoate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-methoxybutanoate**

Cat. No.: **B1268158**

[Get Quote](#)

Methyl 4-methoxybutanoate: A Technical Guide

CAS Number: 29006-01-7[[1](#)]

This technical guide provides a comprehensive overview of **methyl 4-methoxybutanoate**, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analytical characterization.

Physicochemical Properties

The fundamental physicochemical properties of **methyl 4-methoxybutanoate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₃	[1]
Molecular Weight	132.16 g/mol	[2]
Boiling Point	162-164 °C at 767 mmHg	[2]
Density	0.969 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.408	[2]
Kovats Retention Index	934.5 (semi-standard non-polar)	[1]

Safety Information

Methyl 4-methoxybutanoate is a flammable liquid and requires appropriate handling and storage.

Hazard	Classification	Precautionary Statements
GHS Classification	Flammable Liquid, Category 3	H226: Flammable liquid and vapor
Signal Word	Warning	
Pictogram	GHS02 (Flame)	
Flash Point	54 °C (129.2 °F) - closed cup	[2]
Personal Protective Equipment	Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter	[2]

Synthesis of Methyl 4-methoxybutanoate

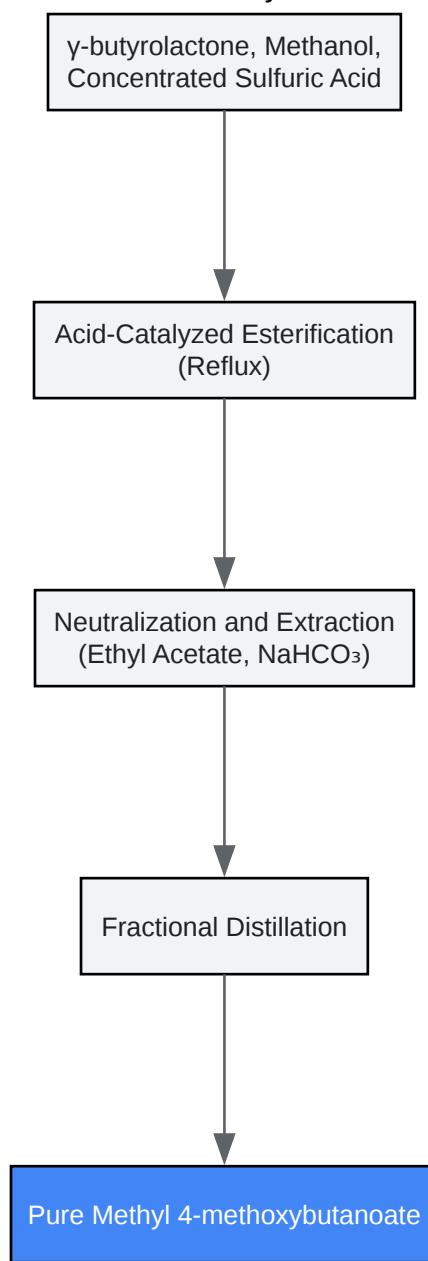
A common laboratory-scale synthesis of **methyl 4-methoxybutanoate** involves the acid-catalyzed reaction of γ -butyrolactone with methanol.

Experimental Protocol

Materials:

- γ -butyrolactone
- Methanol
- Concentrated Sulfuric Acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:


- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add γ -butyrolactone and methanol.
- Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **methyl 4-methoxybutanoate** by fractional distillation to yield the pure product.

Synthesis Workflow for Methyl 4-methoxybutanoate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **methyl 4-methoxybutanoate**.

Analytical Methods

The purity and identity of **methyl 4-methoxybutanoate** can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of the volatile **methyl 4-methoxybutanoate**.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-200.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or as an alternative to GC, reverse-phase HPLC can be employed.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent such as methanol or acetonitrile.
- Detector: UV detector (if the compound or impurities have a chromophore) or a refractive index detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of **methyl 4-methoxybutanoate**.

- ¹H NMR: Expected signals include a singlet for the methoxy protons, a singlet for the methyl ester protons, and two triplets for the methylene protons of the butanoate chain.
- ¹³C NMR: Distinct signals for the carbonyl carbon, the two ether carbons, and the three methyl carbons are expected.

Applications in Drug Development and Signaling Pathways

Currently, there is a lack of published scientific literature detailing the direct application of **methyl 4-methoxybutanoate** in drug development or its involvement in specific biological signaling pathways. One study identified a structurally different compound, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate, as being involved in the proliferation arrest of a non-small cell lung carcinoma cell line[3]. However, this finding is not directly transferable to **methyl 4-methoxybutanoate**. Its primary role appears to be that of a chemical intermediate and a building block in organic synthesis. Further research is required to explore any potential biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-methoxybutanoate | C6H12O3 | CID 542317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-甲氧基丁酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Identification of a novel putative non-coding RNA involved in proliferation arrest of a non-small cell lung carcinoma cell line treated with an original chemical substance, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 4-methoxybutanoate CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268158#methyl-4-methoxybutanoate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com